PtdIns-(1,2-dipalmitoyl) (ammonium salt) PtdIns-(1,2-dipalmitoyl) (ammonium salt) PtdIns-(1,2-dipalmitoyl) is a derivative of phosphatidylinositol (PtdIns) that contains C16:0 fatty acyl chains at the sn-1 and sn-2 positions.
Phosphatidylinositol (PtdIns) is a structural phospholipid. PI is synthesized by mycobacteria and other bacterial genera in prokaryotes.
Inositol phospholipid species are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival.
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(1,2-dipalmitoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C16:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. PtdIns are phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.
Brand Name: Vulcanchem
CAS No.: 34290-57-8
VCID: VC0041153
InChI: InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
Molecular Formula: C41H82NO13P
Molecular Weight: 828.1 g/mol

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

CAS No.: 34290-57-8

Cat. No.: VC0041153

Molecular Formula: C41H82NO13P

Molecular Weight: 828.1 g/mol

* For research use only. Not for human or veterinary use.

PtdIns-(1,2-dipalmitoyl) (ammonium salt) - 34290-57-8

CAS No. 34290-57-8
Molecular Formula C41H82NO13P
Molecular Weight 828.1 g/mol
IUPAC Name azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Standard InChI InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1
Standard InChI Key MRDHBHKPDFRCJQ-HUKLJVEISA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Structural Characteristics and Physical Properties

Molecular Structure

PtdIns-(1,2-dipalmitoyl) (ammonium salt) features a complex structure consisting of several key components:

  • A myo-inositol ring: A cyclohexane ring with six hydroxyl groups in specific stereochemical orientations

  • A phosphate group: Connecting the inositol ring to the glycerol backbone

  • A glycerol backbone: Providing the structural framework for the fatty acid attachments

  • Two palmitoyl (C16:0) fatty acid chains: Attached at the sn-1 and sn-2 positions of the glycerol backbone

  • An ammonium counterion: Balancing the negative charge of the phosphate group

This structural arrangement gives the molecule amphipathic properties, with the hydrophilic inositol head group and the hydrophobic fatty acid tails, characteristic of membrane phospholipids.

Physical Properties

As a phospholipid compound, PtdIns-(1,2-dipalmitoyl) (ammonium salt) exists as a solid at room temperature . The compound requires specific storage conditions, with freezer storage recommended for maintaining its stability and integrity . Commercial preparations typically provide the compound with high purity (>98%), suitable for research applications .

Comparative Analysis with Related Phosphatidylinositol Compounds

Phosphatidylinositols constitute a diverse family of phospholipids that differ primarily in their phosphorylation patterns on the inositol head group. While the search results don't provide specific comparative data for PtdIns-(1,2-dipalmitoyl) (ammonium salt), related phosphatidylinositol compounds demonstrate important functional characteristics.

Phosphatidylinositol Metabolism and Signaling

Phosphatidylinositols function as precursors for various phosphorylated derivatives that play critical roles in cellular signaling pathways. For instance, phosphatidylinositol-4-phosphate (PtdIns(4)P) serves as both a signaling molecule and a precursor for phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2) . These phosphorylated derivatives are regulated by specific kinases and phosphatases that add or remove phosphate groups at specific positions on the inositol ring.

The fundamental role of phosphatidylinositols in signaling, membrane trafficking, and protein sorting has necessitated the development of synthetic analogues that resist dephosphorylation by phosphatases . These metabolically stabilized analogues allow researchers to study specific phosphatidylinositol-dependent processes without the complication of rapid phosphate hydrolysis.

Protein-Lipid Interactions

A significant aspect of phosphatidylinositol biochemistry involves their interactions with specific protein domains. Table 1 presents data on the binding affinities of various PDZ domains to phosphatidylinositol-containing membranes, highlighting the specificity of these interactions.

Table 1: Binding Affinities of Selected PDZ Domains to Phosphatidylinositol-Containing Membranes

PDZ DomainSpeciesK<sub>d</sub> (nM) for PMPtdIns P Selectivity
NHERF1/EBP50-PDZ1Human24 ± 1low
Dvl2-PDZHuman33 ± 3PtdIns(4,5)P<sub>2</sub>
Dvl1-PDZHuman45 ± 6ND
Dvl3-PDZHuman50 ± 5PtdIns(4,5)P<sub>2</sub>
ZO-1 PDZ-2Mouse980 ± 200PtdIns(3,4)P<sub>2</sub>, PtdIns(3,4,5)P<sub>3</sub>, PtdIns(4,5)P<sub>2</sub>

Data adapted from experimental evaluation of PDZ domain binding to phosphatidylinositol-containing membranes

While this table doesn't specifically address PtdIns-(1,2-dipalmitoyl) (ammonium salt), it illustrates the importance of phosphatidylinositols in protein recruitment and membrane interactions, suggesting potential applications for the dipalmitoyl variant in similar studies.

Metabolically Stabilized Phosphatidylinositol Analogues

Research on phosphatidylinositols has highlighted challenges related to their metabolic stability. Natural phosphatidylinositols undergo rapid hydrolysis by phosphatases, limiting their utility in certain biochemical and cellular studies.

Development of Phosphatase-Resistant Analogues

To overcome the limitation of phosphate hydrolysis, researchers have developed metabolically stabilized analogues of phosphatidylinositols. These analogues replace the hydrolyzable phosphate groups with phosphatase-resistant moieties such as methylenephosphonate (MP) and phosphorothioate (PT) groups .

For example, metabolically stabilized analogues of PtdIns(4)P have been synthesized by replacing the 4-phosphate group in the inositol ring with alkoxymethylenephosphonate (MP) and phosphorothioate (PT) moieties . Similarly, stabilized analogues of PtdIns(5)P have been created by replacing the labile 5-phosphate with MP and PT groups .

Applications of Stabilized Phosphatidylinositol Analogues

These metabolically stabilized analogues have proven valuable in studying phosphatidylinositol-dependent processes without the complication of rapid phosphate hydrolysis. They allow researchers to:

  • Separate signaling pathways involving phosphatase activity from biological processes associated with protein binding to phosphatidylinositols

  • Identify novel protein effectors that interact with specific phosphatidylinositol species

  • Characterize and monitor phosphatidylinositol-dependent signaling events in cellular compartments

  • Study time-dependent phenomena in biochemical and biological systems

While these studies don't specifically address PtdIns-(1,2-dipalmitoyl) (ammonium salt), they suggest potential applications for developing stabilized versions of this compound for specialized research purposes.

ParameterSpecification
Product number59-1112
CAS number34290-57-8
Purity>98%
Storage conditionFreezer
Physical stateSolid
Molecular weight828.06 g/mol

Data adapted from commercial product specifications

Commercial offerings typically include various package sizes, from 100 μg to 1 mg, with corresponding pricing structures to accommodate different research requirements .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator